Glucoalyssin

概要

説明

Glucoalyssin is a type of glucosinolate, a sulfur-containing compound found predominantly in plants of the Brassicaceae family, such as broccoli, mustard, kale, and cabbage . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in humans, including anti-cancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Glucoalyssin can be synthesized through the hydrolysis of its precursor compounds using the enzyme myrosinase. This enzyme catalyzes the breakdown of glucosinolates to produce isothiocyanates, nitriles, and other compounds .

Industrial Production Methods: Industrial production of this compound involves the extraction from Brassicaceae plants. The process typically includes:

Harvesting: Collecting the plant material at the optimal growth stage.

Extraction: Using solvents like methanol or ethanol to extract glucosinolates from the plant material.

Purification: Employing techniques such as solid-phase extraction and high-performance liquid chromatography to purify the compound.

化学反応の分析

Types of Reactions: Glucoalyssin undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by myrosinase, leading to the formation of isothiocyanates and other products.

Oxidation: Can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiols.

Common Reagents and Conditions:

Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Isothiocyanates: Known for their anti-cancer properties.

Nitriles: Formed under certain hydrolysis conditions.

Thiols: Resulting from reduction reactions.

科学的研究の応用

Biological Activities

Glucoalyssin exhibits several biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : this compound and its hydrolysis products have demonstrated significant antimicrobial activity against various pathogens. Notably, isothiocyanates derived from glucosinolates, including this compound, have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can target multi-drug resistant strains, making them promising candidates for developing new antimicrobial agents .

- Antioxidant Effects : this compound contributes to antioxidant defense mechanisms in the body. Its metabolites are known to scavenge free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases .

- Anti-inflammatory Activity : Research has highlighted the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Health Benefits

The health benefits associated with this compound are primarily linked to its role as a dietary component:

- Cancer Prevention : Epidemiological studies suggest that diets high in glucosinolates, including this compound, are associated with a reduced risk of certain cancers. The bioactive compounds derived from glucosinolates may induce phase II detoxification enzymes and exhibit anti-carcinogenic properties .

- Metabolic Regulation : this compound has been studied for its effects on metabolic pathways. It may influence glucose metabolism and lipid profiles, which could be beneficial for managing metabolic disorders such as diabetes .

Agricultural Applications

In agriculture, this compound is recognized for its potential to enhance crop resilience:

- Stress Tolerance : Glucosinolates like this compound play a role in plant defense mechanisms against biotic and abiotic stresses. They can improve plant tolerance to pests and diseases, making them valuable in sustainable agricultural practices .

- Soil Health Improvement : The incorporation of glucosinolate-rich plants into crop rotation systems can enhance soil health by promoting beneficial microbial communities and reducing soil-borne pathogens .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

作用機序

Glucoalyssin exerts its effects primarily through the formation of isothiocyanates upon hydrolysis. These isothiocyanates can:

Induce Apoptosis: Trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways.

Inhibit Angiogenesis: Prevent the formation of new blood vessels that supply nutrients to tumors.

Modulate Enzyme Activity: Inhibit phase I enzymes and induce phase II detoxification enzymes, enhancing the elimination of carcinogens.

類似化合物との比較

Glucoraphanin: Another glucosinolate found in broccoli, known for its anti-cancer properties.

Glucobrassicin: Found in cabbage and other Brassicaceae vegetables, also studied for its health benefits.

Sinigrin: Present in mustard seeds, known for its role in plant defense and potential health benefits.

Uniqueness of Glucoalyssin: this compound is unique due to its specific structure and the particular isothiocyanates it forms upon hydrolysis. These isothiocyanates have distinct biological activities, making this compound a valuable compound for research and industrial applications .

生物活性

Glucoalyssin is a glucosinolate, a class of natural compounds found predominantly in cruciferous vegetables. These compounds have garnered significant attention due to their potential health benefits and biological activities, particularly their roles in cancer prevention, antimicrobial effects, and modulation of various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Glucosinolates

Glucosinolates are sulfur-containing compounds that are hydrolyzed by the enzyme myrosinase to produce bioactive products such as isothiocyanates and nitriles. The biological activities associated with glucosinolates are largely attributed to these hydrolysis products. This compound, specifically, has been identified as a compound with notable biological properties.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms, including:

- Induction of Apoptosis : Studies have shown that glucosinolate hydrolysis products can induce apoptosis in cancer cells. For instance, isothiocyanates derived from glucosinolates have been linked to the activation of apoptotic pathways in various cancer cell lines .

- Inhibition of Tumor Growth : Clinical trials have documented the effects of glucosinolate-rich diets on tumor growth inhibition. A notable study highlighted that participants consuming high levels of glucosinolates showed reduced tumor markers associated with colorectal cancer .

2. Antimicrobial Effects

This compound and its hydrolysis products demonstrate significant antimicrobial properties:

- Bacterial Inhibition : Research has indicated that this compound can inhibit the growth of certain pathogenic bacteria. The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with cellular processes .

- Fungal Activity : There is also evidence suggesting that this compound exhibits antifungal properties, which could be beneficial in food preservation and safety applications.

Case Studies

Several studies have investigated the health benefits associated with this compound:

- Study on Dietary Intake and Cancer Risk : A cohort study involving dietary assessments showed that individuals with higher intake of cruciferous vegetables, which contain this compound, had a significantly lower risk of developing certain cancers, particularly lung and colorectal cancers .

- Clinical Trials : Over 60 registered clinical trials have focused on the effects of glucosinolates on health outcomes. Most trials reported positive impacts on cognitive function and cancer prevention .

Effects of Processing on this compound

The biological activity of this compound can be affected by food processing methods:

| Processing Method | This compound Content (mg/100g) |

|---|---|

| Raw | 0.8410 |

| Boiled | 0.4827 |

| Steamed | 0.5824 |

| Microwaved | 0.0697 |

| Fried | 0.0594 |

| Stir-Fried | 0.0558 |

This table illustrates that cooking methods significantly reduce the content of this compound, particularly through frying and microwaving, which leads to substantial losses in its concentration .

特性

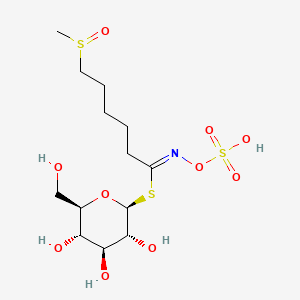

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-N-sulfooxyhexanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO10S3/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22)/b14-9-/t8-,10-,11+,12-,13+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCGRJSHMZWRQQ-PWGYDFSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-37-6 | |

| Record name | Glucoalyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。